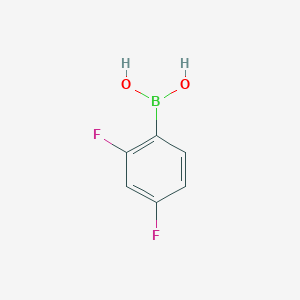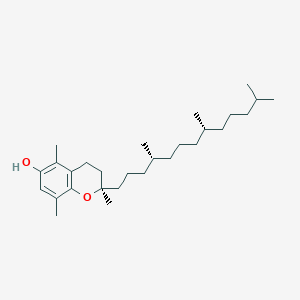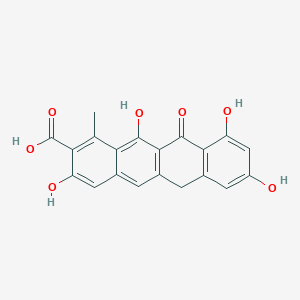
Tetracenomycin F1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin F1 is a natural product antibiotic that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces rimosus and was first isolated in 1968. Tetracenomycin F1 has been found to be effective against a wide range of bacterial infections and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering of Tetracenomycin Pathway
Tetracenomycin F1, as a member of the tetracenomycins, is involved in the metabolic engineering of its biosynthetic pathways. Nguyen et al. (2021) explored the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146. This facilitated the production of tetracenomycin analogs, highlighting the potential of metabolic engineering in producing various tetracenomycin derivatives for research and therapeutic applications (Nguyen et al., 2021).
Antitumor Activity
Tetracenomycins, including tetracenomycin F1, have been studied for their antitumor properties. Qiao et al. (2019) reported that tetracenomycin X, a related compound, showed significant antitumor activity in lung cancer cells, suggesting a potential therapeutic role for tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).
Structural and Functional Analysis
The structural and functional analysis of enzymes involved in the biosynthesis of tetracenomycins, including tetracenomycin F1, has been a focus of research. Thompson et al. (2004) studied the tetracenomycin F2 cyclase, providing insights into the enzymatic mechanisms involved in tetracenomycin biosynthesis (Thompson et al., 2004).
Inhibition of Protein Synthesis
Tetracenomycins have been found to inhibit protein synthesis. Osterman et al. (2020) discovered that tetracenomycin X binds within the ribosomal exit tunnel, inhibiting protein synthesis, which could provide a basis for developing new antibiotics or other therapeutic agents (Osterman et al., 2020).
Biosynthetic Gene Analysis
The analysis of genes involved in the biosynthesis of elloramycin and related compounds, including tetracenomycin F1, has been conducted to understand their production mechanisms. Rafanan et al. (2001) characterized the elmGHIJ genes, establishing a foundation for further exploration of tetracenomycin biosynthesis (Rafanan et al., 2001).
Eigenschaften
CAS-Nummer |
149791-45-7 |
|---|---|
Produktname |
Tetracenomycin F1 |
Molekularformel |
C20H14O7 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27) |
InChI-Schlüssel |
BJSNGVYBQJIGRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
Andere CAS-Nummern |
149791-45-7 |
Synonyme |
Tcm F1 tetracenomycin F1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



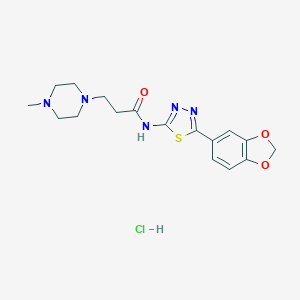
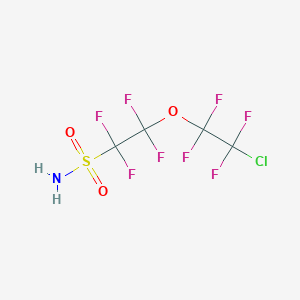

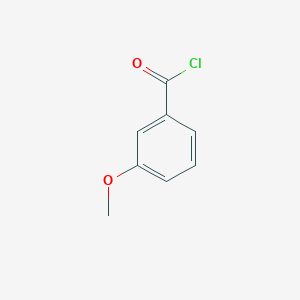
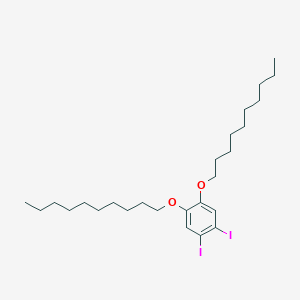
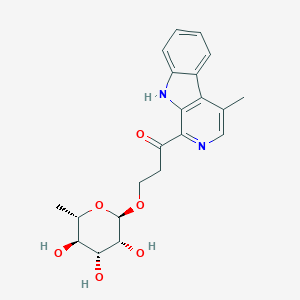
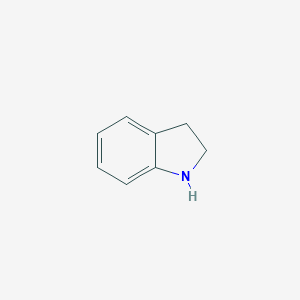
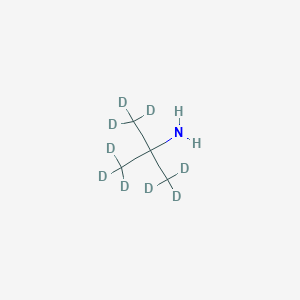
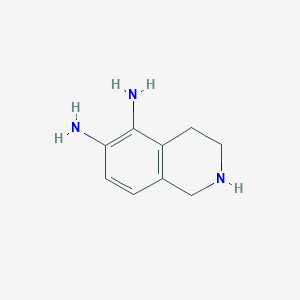
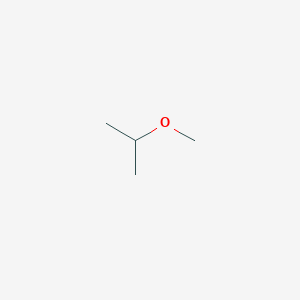
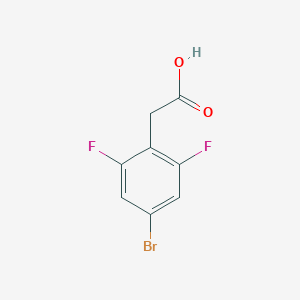
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
